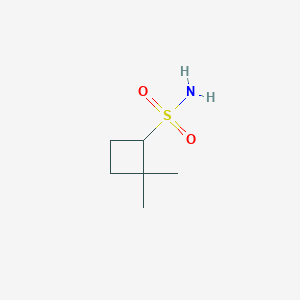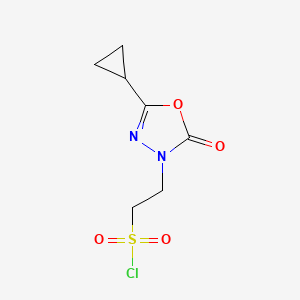
Sodium (3,4-dichlorophenyl)methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (3,4-dichlorophenyl)methanesulfinate is an organosulfur compound with the molecular formula C7H5Cl2NaO2S. This compound is part of the sulfinate family, which is known for its diverse applications in organic synthesis, particularly in the formation of carbon-sulfur bonds. The presence of two chlorine atoms on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3,4-dichlorophenyl)methanesulfinate typically involves the reaction of 3,4-dichlorobenzyl chloride with sodium sulfite under basic conditions. The reaction proceeds via nucleophilic substitution, where the sulfite ion displaces the chloride ion on the benzyl chloride, forming the sulfinate salt.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form sulfonates.
Reduction: It can be reduced to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonates.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium (3,4-dichlorophenyl)methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of sodium (3,4-dichlorophenyl)methanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with various molecular targets, including proteins and nucleic acids. This reactivity is primarily due to the presence of the sulfinate group, which can undergo nucleophilic attack or be oxidized to form more reactive intermediates.
Comparaison Avec Des Composés Similaires
- Sodium (2,4-dichlorophenyl)methanesulfinate
- Sodium (4-chlorophenyl)methanesulfinate
- Sodium (4-methoxyphenyl)methanesulfinate
- Sodium methanesulfinate
Comparison: Sodium (3,4-dichlorophenyl)methanesulfinate is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity compared to its mono-chlorinated counterparts. This increased reactivity makes it a more versatile reagent in organic synthesis. Additionally, the position of the chlorine atoms can influence the regioselectivity of reactions, making this compound a valuable tool for selective functionalization of aromatic compounds.
Propriétés
Formule moléculaire |
C7H5Cl2NaO2S |
|---|---|
Poids moléculaire |
247.07 g/mol |
Nom IUPAC |
sodium;(3,4-dichlorophenyl)methanesulfinate |
InChI |
InChI=1S/C7H6Cl2O2S.Na/c8-6-2-1-5(3-7(6)9)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
PABONFDMJPIAHV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1CS(=O)[O-])Cl)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)




![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)






